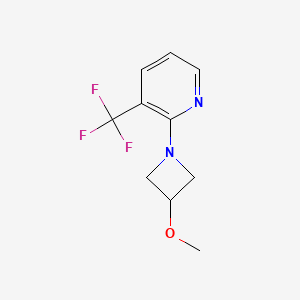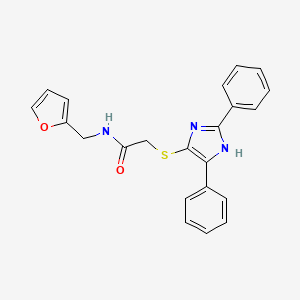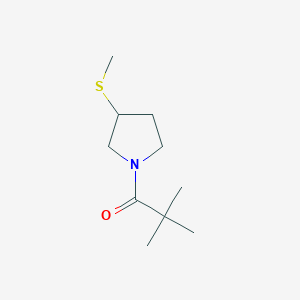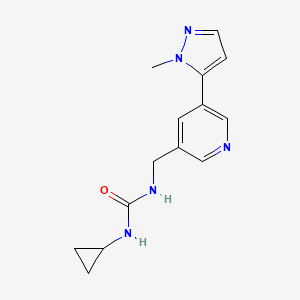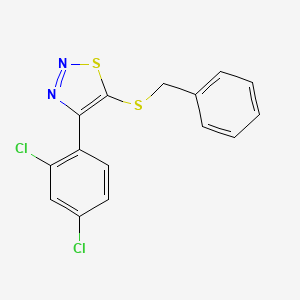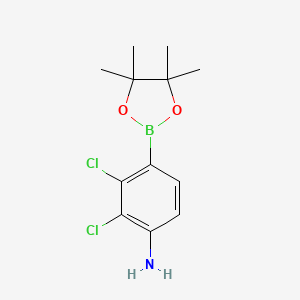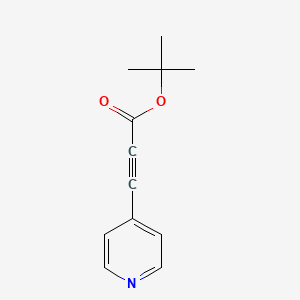
tert-Butyl 3-(pyridin-4-yl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-(pyridin-4-yl)propiolate” is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 .
Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 203.24 . The boiling point and storage conditions are not specified .Mechanism of Action
Tert-Butyl 3-(pyridin-4-yl)propiolate acts as a nucleophile in organic synthesis and forms covalent bonds with electrophiles. In coordination chemistry, it acts as a bidentate ligand and forms stable metal complexes. The mechanism of action of this compound in biological systems is not well understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in humans or animals. However, it may have toxic effects if ingested or inhaled and should be handled with care.
Advantages and Limitations for Lab Experiments
The advantages of using tert-Butyl 3-(pyridin-4-yl)propiolate in lab experiments include its high yield, scalability, and versatility. It can be used in various organic synthesis reactions and as a ligand in coordination chemistry. The limitations of using this compound include its potential toxicity and the lack of knowledge about its mechanism of action in biological systems.
Future Directions
Future research directions for tert-Butyl 3-(pyridin-4-yl)propiolate include investigating its potential applications in medicinal chemistry and material science. It can be used to prepare various pyridine derivatives that have potential applications as drugs or materials. In addition, its coordination chemistry properties can be further explored to prepare metal complexes that have potential applications in catalysis, sensing, and imaging. The mechanism of action of this compound in biological systems also requires further investigation to understand its potential therapeutic applications.
Synthesis Methods
The synthesis of tert-Butyl 3-(pyridin-4-yl)propiolate involves the reaction of pyridine-4-carboxylic acid with tert-butyl acetylene in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction and yields this compound as a white solid. This method is efficient, scalable, and provides a high yield of the desired product.
Scientific Research Applications
Tert-Butyl 3-(pyridin-4-yl)propiolate has various scientific research applications. It is widely used in organic synthesis to prepare various pyridine derivatives, which have potential applications in medicinal chemistry and material science. This compound is also used as a ligand in coordination chemistry to prepare metal complexes that have potential applications in catalysis, sensing, and imaging.
properties
IUPAC Name |
tert-butyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h6-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULCGYUGPWFOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

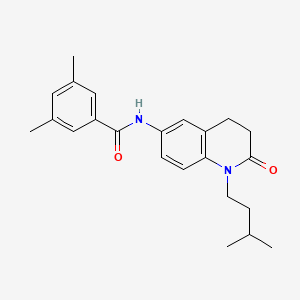
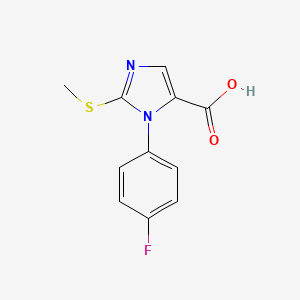
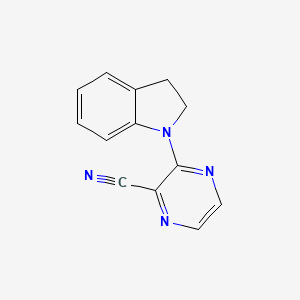
![1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2791985.png)
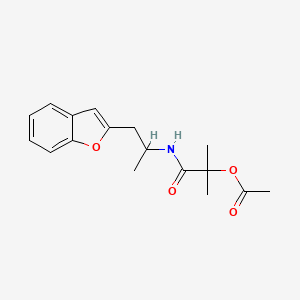
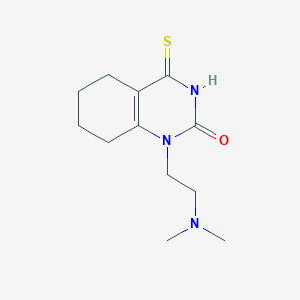
![5-[(E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2791988.png)
